molecular formula C17H13Cl2NO3 B4121150 9-(3,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(3,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B4121150
M. Wt: 350.2 g/mol
InChI Key: JWQZABMXWMEALG-UHFFFAOYSA-N
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Description

9-(3,4-Dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a tetrahydrodioxinoquinolinone derivative characterized by a fused [1,4]dioxino[2,3-g]quinolin-7-one core substituted with a 3,4-dichlorophenyl group at position 8. This structural framework is notable for its bicyclic system combining a dioxane ring with a quinolinone moiety, a motif associated with diverse biological activities, including antitumor, anti-inflammatory, and kinase inhibition properties .

Properties

IUPAC Name

9-(3,4-dichlorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c18-12-2-1-9(5-13(12)19)10-7-17(21)20-14-8-16-15(6-11(10)14)22-3-4-23-16/h1-2,5-6,8,10H,3-4,7H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQZABMXWMEALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxinoquinoline framework. Its molecular formula is C17H15Cl2N2O2C_{17}H_{15}Cl_2N_2O_2, with a molecular weight of approximately 350.22 g/mol. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of human leukemia cells with an IC50 value in the low micromolar range. This suggests that it may interfere with cell cycle progression or induce apoptosis in these cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Preliminary data indicate that it may inhibit specific kinases involved in cancer cell signaling pathways, thus disrupting cellular processes necessary for tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Anti-inflammatory Effects

Beyond its anticancer properties, this compound exhibits notable anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-231 (Breast)5.245
PC-3 (Prostate)4.850

Case Study 2: Anti-inflammatory Activity

A separate study focused on the anti-inflammatory properties of the compound, revealing that it effectively downregulated TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20080
IL-615050

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives and analogs, differing primarily in substituent patterns, heterocyclic modifications, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) logP Key Biological Activities/Applications References
9-(2-Chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one 2-Chlorophenyl at position 9 C₁₇H₁₄ClNO₃ 315.75 N/R N/R
6-(3,4,5-Trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]isoquinoline (10) 3,4,5-Trimethoxyphenyl at position 6 C₂₀H₁₉NO₅ 353.37 N/R Antitumor activity
8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-... (C567-0338) 3,4-Dimethylbenzoyl and 3-fluorophenylmethyl substituents C₂₇H₂₂FNO₄ 443.47 4.40 N/R (High lipophilicity suggests CNS potential)
6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-... (CCG-29697) 4-Chlorophenylmethyl and 3,4-dimethoxybenzoyl substituents C₂₇H₂₃ClNO₅ 491.90 5.00 N/R (Antiproliferative candidate)
2-({2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-YL}SULFANYL)ACETAMIDE derivatives Sulfanylacetamide functionalization Variable Variable N/R BCR-ABL kinase inhibition (Cancer therapy)

N/R = Not reported in provided evidence.

Key Research Findings

Impact of Substituent Position on Activity :

  • The position of chlorine on the phenyl ring significantly influences biological activity. For example, the 2-chlorophenyl analog (CAS 571161-71-2) lacks reported activity, whereas derivatives with electron-withdrawing groups (e.g., 3,4-dichloro or 3,4-dimethoxy) exhibit enhanced antitumor and kinase inhibition profiles .

Role of Lipophilicity :

  • Compounds with higher logP values (e.g., CCG-29697, logP 5.0) are likely to exhibit improved membrane permeability, making them candidates for central nervous system (CNS) targeting .

Biological Activities: The [1,4]dioxino[2,3-g]quinolinone core is associated with antitumor activity in tetrahydroisoquinoline derivatives (e.g., compound 10, IC₅₀ values in low micromolar ranges) . Sulfanylacetamide-functionalized analogs demonstrate BCR-ABL kinase inhibition, a key target in leukemia therapy . Anti-inflammatory and antioxidant activities are reported for simpler dioxinochromenone derivatives isolated from Daphne mucronata .

Synthetic Flexibility: The scaffold allows modular synthesis via nucleophilic displacement, reduction, and coupling reactions, as seen in the preparation of 3,4-dihydroquinolin-2(1H)-one derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(3,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 2
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Reactant of Route 2
9-(3,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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